1-benzyl-N-ethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
1-Benzyl-N-ethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a bicyclic carboxamide derivative with a 1,8-naphthyridine core. This compound features:
- 1-Benzyloxy group: Enhances lipophilicity and may influence binding to hydrophobic enzyme pockets.
Properties
IUPAC Name |
1-benzyl-N-ethyl-N-(2-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-27(22-14-8-7-10-18(22)2)24(29)21-16-20-13-9-15-26-23(20)28(25(21)30)17-19-11-5-4-6-12-19/h4-16H,3,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVGDUNMTQVEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-ethyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the naphthyridine family. This compound exhibits a unique chemical structure characterized by a naphthyridine skeleton, which includes fused bicyclic rings with nitrogen atoms at specific positions. The presence of various functional groups enhances its potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , and its structure can be detailed as follows:
| Component | Description |
|---|---|
| Naphthyridine Core | Contains fused nitrogen-containing rings. |
| Carboxamide Group | Enhances solubility and biological activity. |
| Benzyl and 4-Methylphenyl Substituents | Influence pharmacological profile and lipophilicity. |
Biological Activities
Research indicates that compounds within the naphthyridine class possess diverse biological activities, including:
- Antimicrobial Activity : Exhibited by several naphthyridine derivatives, suggesting potential use in treating infections.
- Anticancer Properties : Some derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Certain compounds have been noted for their ability to reduce inflammation markers in vitro.
Anticancer Activity
A study investigated the anticancer potential of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound was also tested for its antimicrobial properties against several bacterial strains. The findings showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : It could modulate receptor activity affecting cellular signaling pathways.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest antioxidant properties that help mitigate oxidative stress in cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Yield : Fluorinated benzylamines (e.g., 2,4-difluorobenzyl in 10a) achieve higher yields (97%) compared to chlorinated analogs (31% for 19a) . This suggests electron-withdrawing groups may stabilize intermediates.
- Synthetic Routes : The target compound likely follows procedures akin to General Procedure F (), involving amine coupling under heating (60°C, 14 h) . However, steric hindrance from the N-ethyl-N-(2-methylphenyl) group may reduce yield compared to less bulky substituents.
Key Observations :
Stability and Metabolic Considerations
- Stability : Hydrate forms (e.g., ) improve stability compared to amorphous analogs . The target compound’s benzyl group may confer oxidative susceptibility, necessitating formulation adjustments.
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